molecular formula C18H13NO B13842379 3-(9H-carbazol-9-yl)phenol

3-(9H-carbazol-9-yl)phenol

Cat. No.: B13842379
M. Wt: 259.3 g/mol
InChI Key: ZOIHCOOHDPEJNX-UHFFFAOYSA-N
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Description

3-(9H-carbazol-9-yl)phenol is an organic compound that features a carbazole moiety attached to a phenol group. Carbazole is a nitrogen-containing aromatic heterocycle known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability. These properties make this compound a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)phenol typically involves the reaction of carbazole with phenol derivatives under specific conditions. One common method is the Suzuki coupling reaction, where carbazole is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The carbazole moiety can be reduced under specific conditions to form hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of both the carbazole and phenol moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated carbazole derivatives.

    Substitution: Halogenated or nitrated carbazole-phenol derivatives.

Scientific Research Applications

3-(9H-carbazol-9-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-(9H-carbazol-9-yl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a carbazole and phenol moiety, which imparts distinct optoelectronic and chemical properties, making it suitable for a variety of applications.

Properties

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

3-carbazol-9-ylphenol

InChI

InChI=1S/C18H13NO/c20-14-7-5-6-13(12-14)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,20H

InChI Key

ZOIHCOOHDPEJNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)O

Origin of Product

United States

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